N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c1-14(25)19-18(15-6-3-2-4-7-15)22-21(30-19)23-20(26)16-9-11-24(12-10-16)31(27,28)17-8-5-13-29-17/h2-8,13,16H,9-12H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIFBIIMBWFALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation reaction to attach the phenyl group to the thiazole ring.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Sulfonylation of the Thiophene Ring:
Coupling Reactions: The final step involves coupling the synthesized fragments under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and thiophene derivatives.
Medicine: Potential use as a drug candidate due to its unique structure and potential biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Scaffolds
Several piperidine-4-carboxamide derivatives have been explored for therapeutic applications. For example:
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide and (R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () are SARS-CoV-2 inhibitors. These compounds feature bulky aromatic substituents (naphthalene, fluorobenzyl) on the piperidine core, contrasting with the thiophene sulfonyl and thiazolyl groups in the target compound. The latter’s sulfonyl group may improve solubility or target specificity compared to purely hydrophobic substituents .
Thiazole-Containing Analogues
- N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide () shares a thiazol-2-yl carboxamide framework but replaces the acetyl and phenyl groups with a biphenyl-carbonyl and pyridinyl moiety.
- Filapixant (), a purinoreceptor antagonist, incorporates a 5-methyl-1,3-thiazol-2-yl group linked to a benzamide. The absence of a piperidine ring and the presence of a trifluoromethyl pyrimidine highlight divergent targeting strategies compared to the target compound .
Sulfonamide Derivatives
- N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide () contains a thiophene sulfonamide group but lacks the piperidine scaffold. Its thiazolo-pyridine hybrid structure suggests distinct pharmacokinetic profiles, as fused heterocycles often enhance rigidity and target engagement .
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Thiazole Substitutions : Acetyl and phenyl groups on the thiazole (target compound) may enhance lipophilicity and π-π stacking compared to pyridinyl or biphenyl groups ().
- Sulfonyl vs.
- Piperidine Core : The piperidine ring’s conformation may influence binding to flexible active sites, contrasting with cyclopropane () or benzamide () cores.
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety. These structural elements are critical for its biological activity, allowing for various interactions at the molecular level.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole and thiophene rings facilitate π-π stacking interactions and hydrogen bonding, leading to modulation of enzyme activity and alteration of signal transduction pathways. This can result in various biological effects, including:
- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes that are crucial for cellular processes.
- Antitumor Activity : Research indicates that thiazole derivatives often exhibit significant anticancer properties due to their ability to induce apoptosis in cancer cells.
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines.
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effects on human glioblastoma cells, revealing significant apoptosis induction compared to untreated controls. The mechanism involved disruption of mitochondrial function and activation of caspase pathways.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related thiazole derivatives, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was linked to interference with bacterial cell wall synthesis.
Comparative Analysis with Related Compounds
The table below summarizes the biological activities of related compounds containing thiazole and thiophene moieties:
| Compound Name | Notable Activities |
|---|---|
| N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide | Anticancer, antimicrobial |
| N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophene)sulfonamide | Antiviral, anti-inflammatory |
| N-(5-bromo-4-phenylthiazol-2-yl)-piperidine | Antimicrobial |
Q & A
Synthesis and Optimization
Basic: What are the key steps in synthesizing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide? The synthesis typically involves:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones, ensuring regioselectivity by controlling temperature (e.g., 60–80°C in ethanol) .
- Step 2 : Sulfonylation of the piperidine moiety using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .
- Step 3 : Acetylation at the 5-position of the thiazole ring using acetyl chloride in anhydrous dichloromethane .
Critical parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yields (typically 50–70% after purification via column chromatography).
Advanced: How can reaction pathways be optimized to reduce side products in multi-step syntheses?
- Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, minimizing trial-and-error approaches .
- Implement Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .
Structural Characterization
Basic: Which spectroscopic methods are essential for confirming the structure of this compound?
- 1H/13C NMR : To verify the presence of acetyl (δ ~2.6 ppm), thiophene-sulfonyl (δ ~7.5–8.0 ppm), and piperidine protons (δ ~1.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C21H20N4O3S3: 509.07) .
Advanced: How can overlapping NMR signals be resolved for accurate structural assignment?
- Apply 2D NMR techniques (e.g., COSY, HSQC) to differentiate coupled protons and assign quaternary carbons .
- Use dynamic nuclear polarization (DNP) to enhance sensitivity in low-concentration samples .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for initial screening of this compound’s bioactivity?
- Enzyme inhibition assays : Target kinases or proteases linked to thiazole/sulfonamide pharmacophores (e.g., IC50 determination via fluorescence polarization) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose ranges of 1–100 μM .
Advanced: How can contradictory activity data across studies be reconciled?
- Perform metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites .
- Apply structure-activity relationship (SAR) modeling to isolate critical functional groups (e.g., acetyl vs. methyl substituents on thiazole) .
Mechanistic Studies
Basic: What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) to simulate binding to ATP-binding pockets of kinases .
- Pharmacophore modeling (e.g., Schrödinger Phase) to map electrostatic/hydrophobic features .
Advanced: How can experimental data validate computational predictions of mechanism?
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., KD values) .
- Perform X-ray crystallography of ligand-target complexes to resolve binding modes .
Stability and Solubility Challenges
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine ring .
- Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability (e.g., 80–90% encapsulation efficiency) .
Data Reproducibility
Advanced: How can batch-to-batch variability in synthesis be minimized?
- Adopt continuous flow chemistry for precise control of reaction parameters (e.g., residence time, mixing) .
- Standardize purification protocols (e.g., gradient elution in HPLC) and document deviations via electronic lab notebooks (ELNs) .
Interdisciplinary Approaches
Advanced: How can hybrid computational-experimental workflows accelerate research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
